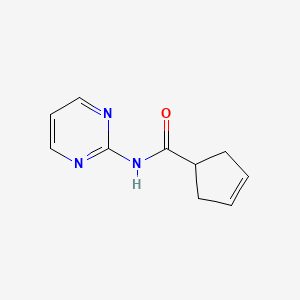
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is a heterocyclic compound that features a pyrimidine ring attached to a cyclopentene moiety via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can be achieved through a cycloaddition reaction. For instance, a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . This method provides good yields and is efficient for producing the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of collagen by interacting with collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition can lead to reduced fibrosis and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring and are known for their varied medicinal applications.
Uniqueness
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structure, which combines a pyrimidine ring with a cyclopentene moiety
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-pyrimidin-2-ylcyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H11N3O/c14-9(8-4-1-2-5-8)13-10-11-6-3-7-12-10/h1-3,6-8H,4-5H2,(H,11,12,13,14) |
Clave InChI |
XBTSDTKCABBDHH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1C(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266736.png)
![5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12266746.png)
![4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266750.png)
![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12266757.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266770.png)
![4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266780.png)
![7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266781.png)
![1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12266783.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12266784.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12266787.png)
![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)
